molecular formula C16H14N2O2S B2631184 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone CAS No. 22794-86-1

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B2631184
CAS RN: 22794-86-1
M. Wt: 298.36
InChI Key: FPGBMTGFXJAICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research has identified derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone as potent and selective anti-Helicobacter pylori agents. A specific compound within this series exhibited low minimum inhibitory concentration (MIC) values against a range of H. pylori strains, including those resistant to metronidazole or clarithromycin, highlighting its potential as a novel anti-H. pylori agent with clinically acceptable resistance development rates and in vivo exposure levels comparable with antimicrobials used in current H. pylori treatment regimens (Carcanague et al., 2002).

Synthesis and Characterization of Oligobenzimidazoles

A study on the synthesis and characterization of oligobenzimidazole derivatives demonstrated their significant optical, electrical, electrochemical, and thermal properties. These properties suggest potential applications in materials science, particularly in the development of materials with specific electronic or optical characteristics (Anand & Muthusamy, 2018).

Microwave-Mediated Synthesis of Heterocycles

The compound has been used as a building block for the efficient microwave-mediated synthesis of various benzothiazole- and benzimidazole-based heterocycles. These synthesized heterocycles have potential applications in pharmaceutical research and development, showcasing versatility in the construction of complex molecules (Darweesh et al., 2016).

Antimicrobial Activity

Several derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone have been synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungal strains. Some derivatives exhibited significant antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Corrosion Inhibition

Research into the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl solution identified several compounds, including derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone, as effective corrosion inhibitors. This application is crucial in materials science, especially in protecting industrial equipment and infrastructure from corrosion damage (Yadav et al., 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBMTGFXJAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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